1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone often involves multistep synthetic routes. For instance, compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone were synthesized using click chemistry approaches starting from azido and ethanone precursors (Govindhan et al., 2017). These methods emphasize the versatility and creativity required in the synthesis of complex molecules, including various cyclization reactions, substitution reactions, and the use of specific reagents to achieve the desired structural motifs.
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed and analyzed using spectroscopic methods such as IR, NMR, and MS, alongside crystallographic techniques when applicable. The structural analysis provides insights into the arrangement of atoms, the configuration of functional groups, and the overall three-dimensional shape of the molecule, which are critical for understanding its reactivity and interaction with biological targets. For example, conformational polymorphs of closely related compounds have been studied to understand their molecular and crystal structures, showcasing the importance of structural analysis in comprehending the physical and chemical behavior of these molecules (Shishkina et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Reactions involving the oxadiazole ring, for example, can lead to the formation of various derivatives with different chemical properties. These reactions are essential for modifying the compound to enhance its activity, increase its stability, or alter its physical properties for specific applications. The synthesis and characterization of derivatives are crucial steps in exploring the chemical properties and potential applications of these compounds.
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are determined by the compound's molecular structure. These properties are essential for the compound's application in different fields, influencing its handling, formulation, and storage conditions. For instance, the thermal stability of related compounds has been analyzed using techniques like TGA and DSC, providing valuable information for their practical use (Govindhan et al., 2017).
properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(10-13-3-1-7-19-11-13)22-8-2-4-14(12-22)9-16-20-18(21-24-16)15-5-6-15/h1,3,7,11,14-15H,2,4-6,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYHETUABSRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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